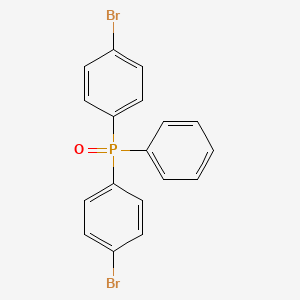

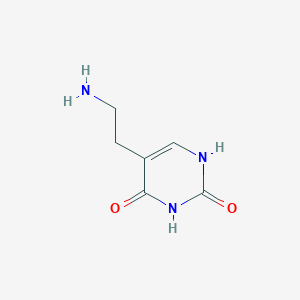

2-氨基-1-(噻吩-3-基)乙醇

描述

Synthesis Analysis

The synthesis of various thiophene derivatives, including those related to 2-Amino-1-(thiophen-3-yl)ethan-1-ol, has been explored in several studies. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which involved starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. This intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another study reported the synthesis of 2-(thiophen-2-yl)ethanamine through a multi-step process starting with Knoevenagel-Doebner condensation, followed by amination, copper-catalyzed reduction, and finally, Hoffman rearrangement to yield the final product .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were characterized using various spectroscopic techniques. In the case of Schiff bases derived from thiophene carbonitriles, the structures were established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the novel compounds involving thiazol and thiophene moieties were characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations were also performed to optimize the structure and interpret the vibrational spectra .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of thiophene derivatives. For example, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts involved the interaction of the corresponding acids with various organic and inorganic bases and salts in alcoholic or aqueous media . The study on allosteric enhancers of the A1 adenosine receptor indicated that the substitution at the thiophene C-5 position had a significant effect on activity, suggesting the importance of chemical modifications on the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural data and reactivity profiles. The DFT studies provided information on the equilibrium geometry, bonding features, and vibrational wave numbers, as well as the thermodynamic stability and reactivity of the compounds in the ground and excited states . The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes highlighted the effect of electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety and the impact of small alkyl groups or aryl moieties at the thiophene C-5 position on allosteric enhancer activity .

科学研究应用

DNA Interaction and Docking Studies: 从2,6-二氨基吡啶衍生的席夫碱配体及其复合物,包括2-氨基-1-(噻吩-3-基)乙醇衍生物,被研究其与DNA结合的性质。这些化合物显示出潜在的药物候选物的有希望结果,因为它们的DNA结合活性(Kurt, Temel, Atlan, & Kaya, 2020)。

Synthesis of Polysubstituted Pyrroles: 一种高效、无金属的合成多取代吡咯衍生物的方法涉及使用2-氨基-1-(噻吩-3-基)乙醇衍生物。这个过程突出了该化合物在有机合成和绿色化学应用中的实用性(Kumar, Rāmānand, & Tadigoppula, 2017)。

Antimicrobial Activity Study: 含有噻吩的席夫碱衍生物,包括与2-氨基-1-(噻吩-3-基)乙醇相关结构的化合物,被合成并评估其抗菌性能。研究发现这些化合物对各种病原体具有显著的抗菌活性,表明了药物开发的潜力(Süleymanoğlu, Demir, Direkel, & Ünver, 2020)。

Synthesis of Amino Acids Derivatives: 该研究合成并分析了2-((4-(R-氨基)-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-基硫基)乙酸盐,展示了该化合物在生物活性化合物合成中的应用(Safonov, Panasenko, & Knysh, 2017)。

Anti-oxidant and Anti-microbial Agent Synthesis: 合成了2-氨基-1-(噻吩-3-基)乙醇的新颖衍生物,并发现其具有显著的抗氧化和抗菌活性,表明在制药领域有潜在应用(Gopi, Sastry, & Dhanaraju, 2016)。

Synthesis of Novel Bioactive Molecules: 该化合物被用于合成新的生物活性分子,如3-(2-取代)-1H-吲哚-3-基)-1-(噻吩-2-基)丙-2-烯-1-酮香豆素衍生物。这些分子被发现具有作为有效抗氧化剂和抗菌剂的潜力(Gopi, Sastry, & Dhanaraju, 2016)。

未来方向

作用机制

Target of Action

It’s structurally similar to ulotaront (sep-363856), a trace-amine associated receptor 1 (taar1) agonist . TAAR1 is a G-protein-coupled receptor (GPCR) expressed in cortical, limbic, and midbrain monoaminergic regions .

Mode of Action

If we consider its structural similarity to ulotaront, it might interact with taar1, leading to the modulation of dopaminergic, serotonergic, and glutamatergic circuitry .

Biochemical Pathways

Based on the potential taar1 agonism, it may influence the signaling pathways associated with dopamine, serotonin, and glutamate neurotransmission .

Result of Action

If it acts similarly to ulotaront, it might have potential therapeutic effects in conditions like schizophrenia by modulating monoaminergic neurotransmission .

属性

IUPAC Name |

2-amino-1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNYEOWLVWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

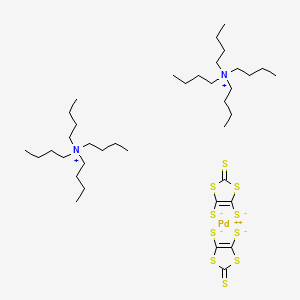

C1=CSC=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588024 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

CAS RN |

102090-45-9 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)